molecular formula C20H21N3OS2 B2772154 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1706089-06-6

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2772154
CAS No.: 1706089-06-6
M. Wt: 383.53
InChI Key: VQOMZVUAVOKMOI-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a sophisticated chemical hybrid designed for advanced medicinal chemistry and drug discovery research. This compound features a thiazole core, a prominent scaffold in bioactive molecules, linked via a carbonyl group to a 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur . The specific inclusion of a 1H-pyrrol group on the thiazole ring is a common strategy to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, which can be critical for interacting with biological targets . Heterocyclic compounds containing nitrogen and sulfur atoms, such as the thiazole and thiazepane motifs present in this structure, are known to exhibit a wide spectrum of biological activities . Researchers can leverage this compound as a key intermediate or precursor in multicomponent reactions (MCRs), which are powerful tools for efficiently generating libraries of complex molecules for high-throughput screening against various diseases . Its structural features make it a valuable candidate for investigating new therapeutic agents, particularly in the development of enzyme inhibitors, antimicrobials, and anticancer agents . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-15-18(26-20(21-15)23-10-5-6-11-23)19(24)22-12-9-17(25-14-13-22)16-7-3-2-4-8-16/h2-8,10-11,17H,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOMZVUAVOKMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a thiazepane moiety, which contribute to its biological activity. The presence of the pyrrole group is significant for its interaction with biological targets.

PropertyDetails
Molecular FormulaC_{16}H_{18}N_{2}S_{2}
Molecular Weight306.45 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds containing thiazole and pyrrole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit various cancer cell lines effectively. A study highlighted that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of the Wnt/β-catenin signaling pathway .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression, such as carbonic anhydrases and lipoxygenases .
  • Signal Pathway Modulation : It has been suggested that this compound can influence cellular signaling pathways that are crucial for cell growth and survival.
  • Radical Scavenging Activity : Preliminary studies indicate potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including those structurally related to our compound. The results demonstrated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and colorectal cancers. The most potent derivatives induced apoptosis through caspase activation and reduced cell viability significantly compared to control groups .

Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capacity of thiazole derivatives, revealing that compounds similar to this compound showed substantial radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. This suggests potential applications in preventing oxidative damage in biological systems .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis of this compound requires multi-step strategies, including retrosynthetic analysis to identify precursors (e.g., thiazole and thiazepane moieties) and optimization of reaction conditions. Key factors include:

  • Temperature control : Elevated temperatures (e.g., reflux) for cyclization steps involving thiazepane or thiazole formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for coupling reactions or glacial acetic acid for acid-catalyzed condensations .
  • Purification methods : Recrystallization from ethanol or DMF/EtOH mixtures to isolate high-purity intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Comprehensive characterization involves:

  • 1^1H-NMR and 13^13C-NMR : To confirm regiochemistry of the thiazole and thiazepane rings (e.g., δ 2.22 ppm for methyl groups, δ 7.3–8.9 ppm for aromatic protons) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1720 cm1^{-1}) and amine/pyrrole N-H stretches (~3200–3320 cm1^{-1}) .
  • Mass spectrometry (MS) : To validate molecular weight (e.g., M+^+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when testing derivatives?

Contradictions in bioactivity data often arise from structural variations or assay conditions. To address this:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenyl vs. furan in the thiazepane ring) and compare bioactivity (Table 1) .
  • Statistical validation : Use randomized block designs with replicates to minimize variability (e.g., 4 replicates with 5 plants each in phenolic compound studies) .

Table 1 : Example SAR Framework for Analogous Compounds

Structural FeatureBiological ActivityKey Variable
Thiazole + pyrroleAnticancerMethyl substitution at C4
Thiazepane + phenylAnti-inflammatorySolubility in polar solvents

Q. What strategies optimize reaction yields in multi-step syntheses involving thiazepane rings?

  • Stepwise coupling : Prioritize forming the thiazepane ring before introducing the thiazole-pyrrole moiety to reduce steric hindrance .
  • Catalyst screening : Test bases like piperidine or pyridine for imine/amide bond formation (e.g., 75% yield improvement in pyrazole-pyrimidine couplings) .
  • In-line monitoring : Use TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) to track intermediate formation and minimize side products .

Q. How to design experiments to assess the compound’s environmental impact?

Follow frameworks like Project INCHEMBIOL :

  • Phase 1 (Lab) : Measure physicochemical properties (logP, hydrolysis rates) and biotic transformations (microbial degradation).
  • Phase 2 (Field) : Use split-plot designs to evaluate bioaccumulation in model ecosystems, with subplots for variable pH or temperature .
  • Risk modeling : Combine persistence data (e.g., half-life in soil) with toxicity thresholds for ecological risk assessment .

Methodological Notes

  • Contradiction mitigation : Cross-validate biological data using orthogonal assays (e.g., in vitro enzyme inhibition + cell-based cytotoxicity) .
  • Synthetic scalability : Pilot small-scale reactions (≤10 mmol) before scaling to avoid yield drops due to exothermic side reactions .

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